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CAS No.: 342405-19-0

Cat. No.: B1621561

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, a compound's three-

dimensional structure is a critical determinant of its function. For the pyrazole class of

heterocyclic compounds, which are integral to many pharmaceuticals, understanding their

precise atomic arrangement is paramount for rational drug design and development. This guide

focuses on the crystallographic analysis of 4-iodo-5-methyl-1-phenyl-1H-pyrazole, a

molecule of interest for further chemical exploration.

While a definitive, publicly available crystal structure for 4-iodo-5-methyl-1-phenyl-1H-
pyrazole has yet to be reported, this guide provides a comprehensive framework for its

determination. We will delve into the established methodologies for single-crystal X-ray

diffraction and present a comparative analysis of structurally related pyrazole derivatives. This

approach offers valuable insights into the potential solid-state conformation of the target

molecule and equips researchers with the necessary protocols to elucidate its structure.
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The Pivotal Role of Crystal Structure in Drug
Discovery
The precise knowledge of a molecule's crystal structure, obtainable through techniques like

single-crystal X-ray diffraction, provides invaluable information for drug development[1][2]. It

allows for the accurate determination of molecular geometry, including bond lengths and

angles, as well as intermolecular interactions[1][3]. This detailed structural understanding is

crucial for:

Structure-Activity Relationship (SAR) Studies: Correlating a molecule's 3D shape with its

biological activity to design more potent and selective drugs.

Pharmacophore Modeling: Identifying the key structural features responsible for a drug's

interaction with its biological target.

Polymorph Screening: Characterizing different crystalline forms of a drug substance, which

can impact its solubility, stability, and bioavailability[1].

Absolute Configuration Determination: Unambiguously assigning the stereochemistry of

chiral centers, a critical aspect of drug safety and efficacy[1].

The Quest for the Crystal Structure of 4-iodo-5-
methyl-1-phenyl-1H-pyrazole
A thorough search of crystallographic databases, including the Cambridge Structural Database

(CSD), and the scientific literature did not yield an experimentally determined crystal structure

for 4-iodo-5-methyl-1-phenyl-1H-pyrazole. The compound is listed in chemical databases

such as PubChem, providing computed properties and a 2D structure, but no crystallographic

data is available[4].

The absence of this data presents an opportunity for original research. The following section

outlines a detailed, field-proven protocol for obtaining the single-crystal X-ray structure of a

novel small molecule like 4-iodo-5-methyl-1-phenyl-1H-pyrazole.
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Experimental Protocol: From Powder to Precision
Structure
The determination of a molecule's crystal structure is a systematic process that begins with the

synthesis and crystallization of the compound and culminates in the refinement of its atomic

coordinates.

Step 1: Synthesis and Purification
The initial step involves the chemical synthesis of 4-iodo-5-methyl-1-phenyl-1H-pyrazole.

While specific synthetic routes for this exact molecule are not detailed in the provided search

results, general methods for the synthesis of substituted pyrazoles are well-documented and

can be adapted. Following synthesis, rigorous purification is essential to remove impurities that

can hinder crystallization.

Step 2: Single Crystal Growth
Growing high-quality single crystals is often the most challenging step. The goal is to obtain

crystals of a suitable size (typically 0.1-0.5 mm in each dimension) with a well-ordered internal

lattice. Common techniques include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate

slowly at a constant temperature.

Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger

sealed container with a more volatile "anti-solvent." The slow diffusion of the anti-solvent into

the solution reduces the compound's solubility, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound is slowly cooled, leading to

supersaturation and crystal growth.

Step 3: Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray

beam of a diffractometer[3]. The data collection process involves rotating the crystal and

collecting the diffraction pattern on a detector[3][5].
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Caption: A generalized workflow for small molecule single-crystal X-ray crystallography.

Key parameters for data collection include the choice of X-ray source (e.g., Mo Kα or Cu Kα

radiation) and the temperature, which is often low (e.g., 100-173 K) to minimize thermal

vibrations and potential crystal degradation[6][7].

Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the

intensities of the diffracted X-rays. Software packages like SHELXT are then used for ab initio

structure solution, which provides an initial model of the atomic arrangement[6]. This model is

then refined using least-squares methods with programs such as SHELXL to improve the fit

between the calculated and observed diffraction data[6]. The final result is a detailed three-

dimensional model of the molecule in the crystal lattice.

Comparative Analysis of Related Pyrazole Crystal
Structures
In the absence of a crystal structure for 4-iodo-5-methyl-1-phenyl-1H-pyrazole, we can gain

valuable predictive insights by examining the crystallographic data of structurally analogous

compounds. The following table summarizes key crystallographic parameters for several

substituted pyrazoles.
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Comp
ound
Name

Formul
a

Crystal
Syste
m

Space
Group

a (Å) b (Å) c (Å) β (°) Ref.

4-Iodo-

1H-

pyrazol

e

C₃H₃IN₂
Tetrago

nal
I4₁/a

16.035(

3)

16.035(

3)

6.8990(

12)
90 [6]

4-

Methyl-

5-

phenyl-

1H-

pyrazol-

3-ol

C₁₀H₁₀

N₂O

Monocli

nic
P2₁/c

26.4082

(19)

11.0972

(8)

14.1245

(10)

118.996

(1)
[7]

Methyl

5-

hydroxy

-1-

phenyl-

1H-

pyrazol

e-3-

carboxy

late

C₁₁H₁₀

N₂O₃

Monocli

nic
P2₁/c

9.5408(

16)

9.5827(

16)

11.580(

2)

105.838

(3)
[8]

Ethyl 1-

tert-

butyl-5-

phenyl-

1H-

pyrazol

e-4-

carboxy

late

C₁₆H₂₀

N₂O₂
Triclinic P-1

9.0665(

2)

9.3351(

2)

10.5408

(3)

113.987

(1)
[9]
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Analysis of Comparators:

4-Iodo-1H-pyrazole: This structure confirms the ability of the pyrazole ring to accommodate a

bulky iodine substituent at the 4-position. The crystal packing is dominated by N-H···N

hydrogen bonds, forming catemeric chains[6]. In 4-iodo-5-methyl-1-phenyl-1H-pyrazole,

the absence of the N-H proton will preclude this specific hydrogen bonding motif.

4-Methyl-5-phenyl-1H-pyrazol-3-ol: This molecule features both methyl and phenyl

substituents on the pyrazole ring. The dihedral angle between the pyrazole and phenyl rings

is a key conformational feature, reported as 39.57(14)° and 41.95(13)° for the two

independent molecules in the asymmetric unit[7]. This provides a reasonable starting point

for modeling the orientation of the phenyl group in the target compound.

Phenyl-substituted Pyrazoles: The other examples in the table further illustrate the

conformational flexibility of the phenyl group relative to the pyrazole core, with dihedral

angles influenced by the nature and position of other substituents.

Based on these comparisons, it is reasonable to hypothesize that the crystal structure of 4-
iodo-5-methyl-1-phenyl-1H-pyrazole will be influenced by steric interactions between the

iodine, methyl, and phenyl groups. The packing in the solid state will likely be governed by

weaker intermolecular forces such as C-H···π and π-π stacking interactions, given the absence

of strong hydrogen bond donors.

Conclusion and Future Directions
While the crystal structure of 4-iodo-5-methyl-1-phenyl-1H-pyrazole remains to be

experimentally determined, this guide provides a clear roadmap for its elucidation. By following

the detailed experimental protocol for single-crystal X-ray diffraction, researchers can unveil the

precise three-dimensional architecture of this molecule. The comparative analysis of related

pyrazole structures offers a valuable predictive framework, suggesting key conformational

features to anticipate. The determination of this novel crystal structure would be a valuable

contribution to the field, enabling more sophisticated molecular modeling and accelerating the

exploration of its potential applications in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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